(2-(Morpholinomethyl)phenyl)methanol hydrochloride

Solubility Formulation Assay Development

CAS 91563-82-5 designates (2-(Morpholinomethyl)phenyl)methanol hydrochloride, a morpholine-functionalized benzyl alcohol provided as a hydrochloride salt. The compound is characterized by a molecular formula of C12H18ClNO2 and a molecular weight of 243.73 g/mol.

Molecular Formula C12H18ClNO2
Molecular Weight 243.73
CAS No. 91563-82-5
Cat. No. B2890594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-(Morpholinomethyl)phenyl)methanol hydrochloride
CAS91563-82-5
Molecular FormulaC12H18ClNO2
Molecular Weight243.73
Structural Identifiers
SMILESC1COCCN1CC2=CC=CC=C2CO.Cl
InChIInChI=1S/C12H17NO2.ClH/c14-10-12-4-2-1-3-11(12)9-13-5-7-15-8-6-13;/h1-4,14H,5-10H2;1H
InChIKeyTWHUKYCBXUAWLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 91563-82-5 (2-(Morpholinomethyl)phenyl)methanol hydrochloride: Procurement-Grade Specifications and Chemical Class Overview


CAS 91563-82-5 designates (2-(Morpholinomethyl)phenyl)methanol hydrochloride, a morpholine-functionalized benzyl alcohol provided as a hydrochloride salt . The compound is characterized by a molecular formula of C12H18ClNO2 and a molecular weight of 243.73 g/mol . It serves as a versatile building block in medicinal chemistry, drug discovery, and fragment-based screening programs .

Why Substituting CAS 91563-82-5 with Free Base or Positional Isomers Undermines Experimental Reproducibility


Procuring (2-(Morpholinomethyl)phenyl)methanol hydrochloride under CAS 91563-82-5 is not interchangeable with the free base (CAS 91271-63-5) or with regioisomers such as the 3- or 4-substituted analogs. Differences in salt form confer distinct solubility, stability, and hygroscopicity profiles that directly affect formulation, assay performance, and synthetic yields . Furthermore, the ortho-substitution pattern influences the compound's three-dimensional conformation and resultant biological activity . Substituting with an incorrect salt or isomer introduces uncontrolled variability that compromises batch-to-batch reproducibility and data integrity in structure-activity relationship (SAR) studies.

Quantitative Differentiation of CAS 91563-82-5: Comparative Data Against Free Base and Regioisomers


Enhanced Aqueous Solubility of Hydrochloride Salt vs. Free Base for Assay-Ready Formulations

The hydrochloride salt (CAS 91563-82-5) offers improved aqueous solubility compared to the free base (CAS 91271-63-5), a critical parameter for preparing stock solutions in biological assays . While absolute solubility values are not reported for the free base, the hydrochloride salt is documented as a solid with a LogP of 0.80 , indicating a significant increase in hydrophilicity relative to the free base's predicted LogP of approximately 1.43 . This difference is attributed to the ionization of the morpholine nitrogen, which enhances polarity and facilitates dissolution in aqueous buffers.

Solubility Formulation Assay Development

Ortho-Substitution Pattern Dictates Unique Conformational Space and Biological Target Engagement

The ortho-substituted morpholinomethyl group in CAS 91563-82-5 imposes a distinct steric and electronic environment relative to the meta (CAS 91271-64-6) and para (CAS 91271-65-7) isomers . This positional difference is known to influence binding pocket compatibility and target engagement in fragment-based drug discovery . While direct comparative binding data for the three isomers is not publicly available, the ortho configuration offers a divergent vector for linker attachment, expanding the accessible chemical space for lead optimization campaigns.

Conformational Analysis Target Engagement SAR

Defined Storage and Handling Specifications to Mitigate Degradation and Ensure Batch Consistency

Vendor technical datasheets specify storage for CAS 91563-82-5 at 2-8°C in a sealed, dry environment to prevent hygroscopic degradation . In contrast, the free base (CAS 91271-63-5) is also recommended for storage at 2-8°C , but the hydrochloride salt's higher polarity and salt form may render it more prone to moisture uptake, necessitating stricter adherence to storage protocols . Compliance with these specifications is essential for maintaining compound integrity and assay reproducibility.

Stability Quality Control Procurement

High-Value Procurement Scenarios for (2-(Morpholinomethyl)phenyl)methanol hydrochloride (CAS 91563-82-5)


Fragment-Based Drug Discovery (FBDD) Screening Libraries

This compound is ideally suited for inclusion in fragment screening libraries due to its ortho-substituted morpholinomethylbenzyl alcohol scaffold . The hydrochloride salt ensures solubility in aqueous assay buffers, while the unique vector presented by the ortho substitution explores a distinct region of chemical space not accessible with meta or para isomers . Procurement of the hydrochloride salt is essential for consistent assay-ready stock solution preparation .

Synthesis of Selective ASCT2 Inhibitors for Cancer Metabolism Research

The 2-(morpholinomethyl)phenyl moiety is a key pharmacophoric element in potent ASCT2 inhibitors, as exemplified by N-(2-(morpholinomethyl)phenyl)-L-glutamine . Researchers developing novel ASCT2 inhibitors for cancer metabolism studies should source this building block to generate focused libraries. The ortho-substitution pattern is critical for maintaining inhibitory potency .

Chemical Probe Development for Morpholine-Containing Pharmacophores

The morpholine ring is a privileged scaffold in medicinal chemistry, and CAS 91563-82-5 provides a direct entry point for installing this moiety onto an aromatic core . The benzylic alcohol serves as a versatile handle for further functionalization, including esterification, oxidation, or conversion to a leaving group for nucleophilic substitution . Procurement of the hydrochloride salt ensures consistent reactivity and purity for multistep syntheses .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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